Vancide 20S

Übersicht

Beschreibung

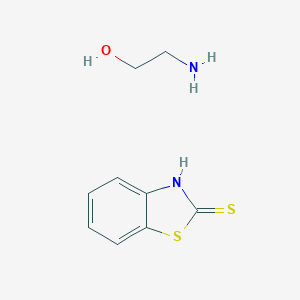

Monoethanolammonium 2-mercaptobenzothiazole is a chemical compound with the molecular formula C7H5NS2.C2H7NO and a molecular weight of 228.34 . It is also known by other names such as 2(3H)-Benzothiazolethione, compd. with 2-aminoethanol .

Synthesis Analysis

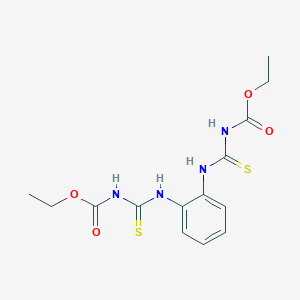

The synthesis of 2-mercaptobenzothiazole derivatives can be achieved through various methods. One approach involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur . Another method involves the reaction of 2-aminothiophenols with tetramethyl thiuram disulfide in water by heating on an oil bath . A novel synthetic route for the preparation of sulfur-containing heterocycles from a disulfide has also been developed .Molecular Structure Analysis

The molecular structure of Monoethanolammonium 2-mercaptobenzothiazole is achiral . The molecule consists of two moieties: C2H7NO with a molecular weight of 61.08 and C7H5NS2 with a molecular weight of 167.25 .Chemical Reactions Analysis

The chemical speciation of 2-mercaptobenzothiazole as a function of pH has been studied . The thioketonic and deprotonated anionic forms of 2-mercaptobenzothiazole were found to be the main species depending on the pH . The formation of the ion-pair was also supported under basic conditions .Physical And Chemical Properties Analysis

2-Mercaptobenzothiazole is soluble in ethanol, ether, acetone, benzene, glacial acetic acid, and dilute alkalis . It is slightly soluble in carbon tetrachloride and naphtha, and insoluble in water .Wissenschaftliche Forschungsanwendungen

Industrielle Garne und Gewebe

In der Textilindustrie wird „Vancide 20S“ auf industrielle Garne und Gewebe aufgebracht, um sie vor mikrobiellem Schaden zu schützen und so ihre Festigkeit und Qualität während der Lagerung und Verwendung zu erhalten.

Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von „this compound“ in verschiedenen industriellen Umgebungen. Die Fähigkeit der Verbindung, mikrobielles Wachstum zu hemmen, ist eine wertvolle Eigenschaft, die erheblich zur Produktschonung in verschiedenen Bereichen beiträgt .

Wirkmechanismus

Target of Action

Vancide 20S, also known as Monoethanolammonium 2-mercaptobenzothiazole, is primarily used as a biocide in various applications .

Mode of Action

2-mercaptobenzothiazole, a related compound, has been reported to inhibit several enzymes, including acyl coenzyme a cholesterol acyltransferase and monoamine oxidase

Biochemical Pathways

2-mercaptobenzothiazole, a structurally similar compound, has been shown to interfere with the synthesis of ergosterol, a key component of fungal cell membranes . This could potentially disrupt the normal functioning of the cell, leading to its death .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth, which helps in the preservation of various materials

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness may vary depending on the pH, temperature, and presence of other chemicals in the environment . Additionally, the compound’s stability could be affected by exposure to light, heat, and moisture.

Safety and Hazards

Zukünftige Richtungen

Modern trends in the chemistry of 2-amino and 2-mercaptobenzothiazole derivatives have been reviewed . These compounds are biologically active and industrially demanded. The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows them to be considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .

Eigenschaften

IUPAC Name |

2-aminoethanol;3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2.C2H7NO/c9-7-8-5-3-1-2-4-6(5)10-7;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZRCNAAUWQNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058432 | |

| Record name | Monoethanolammonium 2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5902-85-2 | |

| Record name | 2(3H)-Benzothiazolethione, compd. with 2-aminoethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5902-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole-2(3H)-thione, compound with 2-aminoethanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005902852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vancide 20S | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monoethanolammonium 2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-2(3H)-thione, compound with 2-aminoethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)

![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)